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Compound of Interest

Compound Name: BMS-986142

Cat. No.: B606288

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the target selectivity profile of BMS-
986142, a potent and reversible inhibitor of Bruton's tyrosine kinase (BTK). The information
presented herein is intended to support further research and development efforts related to this
compound.

Executive Summary

BMS-986142 is a highly selective inhibitor of BTK, a key enzyme in B-cell receptor (BCR)
signaling pathways implicated in various autoimmune diseases.[1][2] This document details the
guantitative measures of its selectivity, the experimental methodologies used for its
characterization, and the signaling pathways it modulates.

Quantitative Target Selectivity Data

The selectivity of BMS-986142 has been rigorously evaluated against a broad panel of
kinases. The following tables summarize the key quantitative data, highlighting its high affinity
for BTK and significant selectivity over other kinases.

Table 1: Kinase Selectivity Profile of BMS-986142[3]
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Kinase Biochemical IC50 (nM) Fold Selectivity for BTK
BTK 0.5 -

Tec 10 20x%
ITK 15 30x%
BLK 23 46x
Txk 28 56x%
BMX 32 64x
Lck 71 142x
FGR 81 162x
CSK 148 296x%
SRC 1100 2200x

Data sourced from enzymatic assays against a panel of 384 kinases.[1][3]

Table 2: Cellular Activity of BMS-986142
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Functional ]
. Cell Type Stimulus IC50 (nM)
Endpoint
Calcium Flux Ramos B cells anti-lgM 9[4]
) Peripheral Blood IgG-containing
TNF-a Production 3[1][3]
Mononuclear Cells Immune Complexes
] Peripheral Blood IgG-containing
IL-6 Production 4[1]3]
Mononuclear Cells Immune Complexes
) Human Whole Blood ) )
CD69 Expression BCR stimulation 90[1][3]

B cells

CD86/CD69 Peripheral Blood B
_ CD40L >10,000[1][3]
Expression cells
) Peripheral Blood
TNF-a Production LPS >30,000[1][3]

Mononuclear Cells

Signaling Pathways Modulated by BMS-986142

BMS-986142 exerts its therapeutic effects by inhibiting key signaling pathways involved in

immune cell function.
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Caption: BCR signaling pathway inhibited

by BMS-986142.
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Caption: Fc receptor signaling pathway and its inhibition.
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Caption: RANKL-induced osteoclastogenesis pathway.
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Experimental Protocols

The target selectivity of BMS-986142 was determined using a combination of biochemical and
cellular assays.

Kinase Profiling

o Objective: To determine the inhibitory activity of BMS-986142 against a large panel of
kinases.

e Methodology:

o Competition Binding Assays: The interaction of BMS-986142 at a concentration of 1000
nM with a panel of 384 protein and lipid kinases was assessed using competition binding
assays performed by DiscoveRx (now part of Eurofins).[3]

o Enzymatic Assays: The enzymatic activity of a panel of 337 kinases was examined in the
presence of 200 nM BMS-986142 by Reaction Biology.[3] For kinases showing significant
inhibition, IC50 values were determined. [33P]-ATP was used as a substrate at a
concentration equal to the KMapp for each kinase.[3]

e Primary Kinase Assays: Similar enzymatic assays were conducted for specific kinases,
including Tec family kinases, with ATP concentrations equal to the apparent Michaelis
constant (KMapp) for each respective kinase.[3]

Cellular Functional Assays

o Objective: To evaluate the functional consequences of BTK inhibition by BMS-986142 in
relevant cell types.

o Methodology:
o BCR-Stimulated CD69 Expression in Whole Blood:
» Human whole blood was treated with varying concentrations of BMS-986142.

» B-cell receptor stimulation was induced using AffiniPure F(ab')2 fragment goat anti-
human IgM and human IL-4.[3]
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= After 18 hours of incubation, cells were stained for CD20 and CD69 and analyzed by
flow cytometry to determine the IC50 for inhibition of CD69 expression on B cells.[3][5]

o Cytokine Production in PBMCs:

» Peripheral blood mononuclear cells (PBMCs) were stimulated with IgG-containing

immune complexes to activate Fcy receptors.

» The concentrations of TNF-a and IL-6 in the cell culture supernatants were measured to
determine the inhibitory effect of BMS-986142.[1][3]
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Caption: Experimental workflow for assessing target selectivity.

Conclusion

BMS-986142 is a highly potent and selective reversible inhibitor of Bruton's tyrosine kinase. Its
selectivity has been extensively characterized through a combination of biochemical and
cellular assays, demonstrating minimal off-target activity against a wide range of other kinases.
The detailed understanding of its target selectivity profile and mechanism of action provides a
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strong foundation for its continued investigation in autoimmune and inflammatory diseases.[1]

[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0181782
https://pubmed.ncbi.nlm.nih.gov/28742141/
https://www.benchchem.com/product/b606288?utm_src=pdf-custom-synthesis
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0181782
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0181782
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0181782
https://pubmed.ncbi.nlm.nih.gov/28742141/
https://pubmed.ncbi.nlm.nih.gov/28742141/
https://pubmed.ncbi.nlm.nih.gov/28742141/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5524405/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5524405/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5524405/
https://www.medchemexpress.com/BMS-986142.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC5423977/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5423977/
https://www.benchchem.com/product/b606288#bms-986142-target-selectivity-profile
https://www.benchchem.com/product/b606288#bms-986142-target-selectivity-profile
https://www.benchchem.com/product/b606288#bms-986142-target-selectivity-profile
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606288?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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